molecular formula C9H7BF2N2 B041234 Bodipy

Bodipy

Cat. No.: B041234
M. Wt: 191.98 g/mol
InChI Key: GUHHEAYOTAJBPT-UHFFFAOYSA-N
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Description

4,4-difluoro-4-bora-3a,4a-diaza-s-indacene is a BODIPY compound.

Mechanism of Action

Target of Action

BODIPY (Boron-dipyrromethene) is a class of organic dyes that have been extensively used as photosensitizers . The primary targets of this compound are intracellular organelles and tumor markers in tumor cells, which it targets for the purpose of early tumor detection .

Mode of Action

This compound interacts with its targets through a process known as Photodynamic Therapy (PDT). PDT relies on three key elements: light, a photosensitizer (in this case, this compound), and oxygen . Upon light irradiation, this compound generates reactive oxygen species, especially singlet oxygen from oxygen, to damage target diseases . The electronic-rich property possessed by the this compound core makes it useful for chemical modification, especially the electrophilic aromatic substitution with halogens (Br, I), which converts the highly fluorescent or low triplet transition molecule to a potent photosensitizer with efficient intersystem crossing capacity due to spin orbit coupling by the heavy atom effect .

Biochemical Pathways

This compound affects the biochemical pathways involved in the generation of reactive oxygen species. These reactive species then interact with various cellular components, leading to cell damage and death . Furthermore, this compound dyes can be engineered to emit fluorescence, allowing for real-time monitoring of their distribution and therapeutic effects .

Pharmacokinetics

It’s known that this compound dyes have potent photostability and beneficial photophysical characteristics , which may influence their bioavailability and pharmacokinetic properties.

Result of Action

The result of this compound’s action is the damage and death of target cells, such as tumor cells . This is achieved through the generation of reactive oxygen species that cause cellular damage . This compound-based molecules have even emerged as candidates for cancer treatments .

Action Environment

The action of this compound can be influenced by environmental factors such as light and oxygen, which are essential components of its mechanism of action . This compound-based photocages that absorb visible/near-infrared (Vis/NIR) light offer advantages such as deeper tissue penetration and reduced bio-autofluorescence, making them highly suitable for various biomedical applications .

Safety and Hazards

While there is limited information available on the specific safety and hazards of BODIPY, it is generally used for laboratory research purposes . It’s important to handle it with care and follow safety guidelines when using it in a lab setting.

Future Directions

BODIPY dyes and their derivatives have been the focus of considerable research interest and rapidly growing . Future research will likely continue to explore the design of this compound dyes as triplet photosensitizers, with electronic properties tailored for solar energy conversion, photoredox catalysis, and photodynamic therapy .

Biochemical Analysis

Biochemical Properties

BODIPY has been utilized in various biochemical reactions due to its exceptional properties, including high molar absorption coefficients, resistance to photochemical and thermal degradation, multiple modification sites, favorable uncaging quantum yields, and highly adjustable spectral properties . This compound-based molecules have emerged as candidates for cancer treatments and disease detection . They have also been employed in areas like photodynamic therapy .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has been used as a probe in applications like imaging and sensing . This compound-based molecules have even emerged as candidates for cancer treatments . In the context of cellular function, this compound influences cell function through its role in photodynamic therapy and fluorescence imaging .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. This compound-derived triplet photosensitizers have been classified based on intersystem crossing (ISC) mechanisms, including the heavy atom effect, exciton coupling, and charge recombination (CR)-induced ISC, using a spin converter and radical enhanced ISC .

Temporal Effects in Laboratory Settings

This compound exhibits excellent stability and resistance to degradation, making it suitable for long-term studies in laboratory settings . Its photostability and resistance to photochemical and thermal degradation contribute to its long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, this compound-based molecules have shown promise in the field of cancer treatment and disease detection

Metabolic Pathways

This compound has been used in the study of lipid metabolism in the brain, which is closely linked to brain energy homeostasis, oxidative stress, and neuroinflammation .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are influenced by its lipophilic character . Its cellular permeability can be predetermined by tuning the number of sulfonates .

Subcellular Localization

This compound has been used as a specific mitochondria-staining agent, indicating its subcellular localization within the mitochondria . Its activity or function could be influenced by any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF2N2/c11-10(12)13-5-1-3-8(13)7-9-4-2-6-14(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHHEAYOTAJBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C=CC=C2C=C3[N+]1=CC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-3,5-dimethyl-1H-pyrrole monohydrochloride (4 g, 16.89 mmol) was dissolved into 125 ml of dry dichloromethane to which triethylamine (17.09 g, 168.9 mmol) was added and allowed to stir for 15 minutes. The solution was then cooled with an ice bath to control the temperature during the slow addition of boron trifluoride etherate (2185 g, 168.9 mmol). Once the addition was complete, the ice bath was removed and the reaction was allowed to stir at room temperature for 2 hours. The reaction was then quenched with water and extracted three times with dichloromethane. The organic layer was then washed with saturated sodium carbonate. The organic layer was impregnated onto silica gel and then purified via column chromatography (10% dichloromethane in hexanes) to yield 3.44 g of Bodipy (82% yield).
Name
2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-3,5-dimethyl-1H-pyrrole monohydrochloride
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
17.09 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2185 g
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structure of a BODIPY dye, and what are its key spectroscopic characteristics?

A1: this compound dyes consist of a dipyrrin core complexed with a boron difluoride (BF2) unit. [] They exhibit strong absorption in the visible region, narrow emission bands with high fluorescence quantum yields, good photostability, and often small Stokes shifts. []

Q2: How does the molecular formula and weight of a this compound dye relate to its spectroscopic properties?

A2: Specific substitutions on the dipyrrin core and modifications to the BF2 unit can significantly alter the molecular formula and weight of this compound dyes, leading to tailored spectroscopic properties. For instance, incorporating heavy atoms like iodine can redshift absorption and emission spectra. [, ]

Q3: Can you elaborate on the effect of substituents on the absorption and emission properties of this compound dyes?

A3: Absolutely! Studies show that electron-donating groups tend to redshift the spectra, while electron-withdrawing groups generally cause a blueshift. [, ] For example, introducing a dimethylaminostyryl group at the meso-position redshifts the absorption and emission spectra, as demonstrated in the synthesis of dimethylaminostyryl this compound-perylene tetracarboxylic derivative dyads. []

Q4: What is the significance of a large Stokes shift in BODIPYs for bioimaging applications?

A4: A large Stokes shift minimizes the overlap between the excitation and emission spectra, reducing self-quenching and background interference. This is particularly beneficial for bioimaging applications, where high signal-to-noise ratios are crucial. [, ]

Q5: How are this compound dyes employed in studying lipid dynamics?

A5: this compound-labeled lipids, like phosphatidylethanolamines, serve as fluorescent probes to track lipid movement and interactions within biological membranes. Their distribution in lipid bilayers provides insights into membrane curvature and fluidity. [, ]

Q6: Can this compound dyes be used to study intracellular processes other than lipid dynamics?

A6: Yes, by conjugating this compound dyes to molecules like brefeldin A (BFA), researchers can selectively stain organelles like the endoplasmic reticulum (ER) and Golgi complex in living cells. This facilitates the visualization and study of intracellular trafficking pathways. []

Q7: How do researchers achieve near-infrared (NIR) emission in this compound dyes, and what are the advantages of NIR probes for in vivo imaging?

A7: NIR emission can be achieved by extending the π-conjugation system of the this compound core, often through the incorporation of donor groups or annulation reactions. [, , ] NIR probes offer advantages for in vivo imaging due to deeper tissue penetration and reduced background autofluorescence. [, ]

Q8: How are this compound dyes being explored for photodynamic therapy (PDT)?

A8: this compound dyes can function as photosensitizers in PDT, generating singlet oxygen upon light irradiation, which leads to the destruction of targeted cells. Research is ongoing to enhance their singlet oxygen generation efficiency, for example, by introducing heavy atoms or creating twisted this compound derivatives. [, , , ]

Q9: Can you provide an example of how the structure of a this compound dye influences its application in PDT?

A9: In one study, a twisted this compound derivative with a long-lived triplet state displayed efficient singlet oxygen generation even under hypoxic conditions, making it a promising candidate for PDT. []

Q10: How does computational chemistry contribute to the understanding and development of this compound dyes?

A10: Density functional theory (DFT) calculations are valuable for predicting and rationalizing the spectroscopic properties of this compound derivatives. They provide insights into electronic structures, energy levels, and the impact of structural modifications. [, , , , , ]

Q11: What are the future prospects for this compound dyes in materials science and biomedical applications?

A11: BODIPYs hold significant promise for developing advanced materials like light-harvesting antennae, organic solar cells, and fluorescent sensors. In the biomedical realm, their potential extends to targeted drug delivery, bioimaging, and photodynamic therapy. [, , , , , , , ]

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